

Commercial suppliers of Diprotin A TFA for research.

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Compound of Interest

Compound Name: Diprotin A TFA

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A Technical Guide to Diprotin A TFA for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Diprotin A trifluoroacetate (TFA), a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV). This document outlines its commercial availability, key technical data, and detailed experimental protocols for its application in research settings.

Introduction to Diprotin A TFA

Diprotin A is a tripeptide (Ile-Pro-Ile) that acts as a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. By inhibiting DPP-IV, Diprotin A prevents the degradation of various physiological substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), as well as the chemokine Stromal Cell-Derived Factor-1 α (SDF-1 α). The trifluoroacetate salt of Diprotin A is a common formulation for research use, offering stability and solubility.

The inhibition of DPP-IV by Diprotin A has significant implications for various physiological processes. In the context of glucose metabolism, preventing the degradation of GLP-1 and GIP enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it a tool for studying type 2 diabetes.^{[1][2]} Furthermore, the stabilization of SDF-1 α has

been shown to modulate the SDF-1 α /CXCR4 signaling axis, which plays a crucial role in stem cell homing, immune responses, and, notably, vascular permeability.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Commercial Suppliers of Diprotin A TFA

Diprotin A TFA is available from several commercial suppliers for research purposes. The following table summarizes key information from some of the major vendors. Please note that purity, price, and availability are subject to change and should be verified on the respective supplier's website.

Supplier	Catalog Number	Purity	Available Quantities	Storage
MedChemExpress	HY-111174A [6]	$\geq 98\%$ [1]	5 mg, 10 mg, 25 mg, 50 mg, 100 mg [1]	Powder: -20°C (2 years); In solvent: -80°C (6 months) [1]
Tocris Bioscience	6019 [7]	$\geq 98\%$ (HPLC) [8]	10 mg, 50 mg	-20°C [8]
Cayman Chemical	28014 [9]	$\geq 98\%$ [9]	5 mg, 10 mg, 25 mg	-20°C [9]
DC Chemicals	DC12269 [10]	Not specified	Not specified	Powder: -20°C (2 years); In DMSO: -80°C (6 months) [10]
GlpBio	GC31414 [11]	Not specified	Not specified	-20°C [11]
ChemScene	CS-0077835	$\geq 98\%$	5 mg, 10 mg, 50 mg, 100 mg, 250 mg	Powder: -20°C (3 years); In solvent: -80°C (6 months)
Santa Cruz Biotechnology	sc-300615	Not specified	10 mg, 50 mg	-20°C

Quantitative Data

This section provides a summary of the key quantitative data for **Diprotin A TFA**, including its chemical properties, solubility, and biological activity.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₇ H ₃₁ N ₃ O ₄ · C ₂ HF ₃ O ₂	[10]
Molecular Weight	455.47 g/mol	[10][11]
CAS Number	209248-71-5	[1][4][10]
Appearance	White to off-white solid	[12]
Sequence	Ile-Pro-Ile	[2][12]

Solubility

Solvent	Solubility	Source
Water	≥ 77.5 mg/mL (170.15 mM)	[5][11]
PBS (pH 7.2)	~10 mg/mL	[9]
DMSO	~25 mg/mL	[9]
Ethanol	~10 mg/mL	[9]

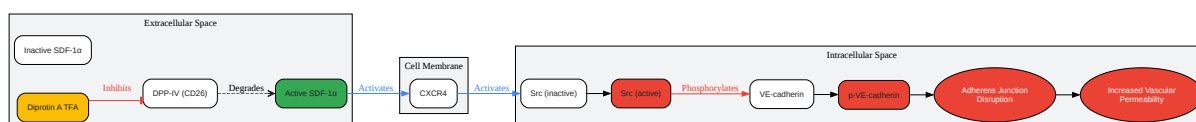
Note: For aqueous stock solutions, it is recommended to filter-sterilize the solution and store it in aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Biological Activity (IC₅₀)

Target	IC ₅₀	Cell Line/Assay Conditions	Source
DPP-IV	1.1 µg/mL	Not specified	[12]
DPP-IV	1.543 µg/mL	In vitro enzymatic assay	

Signaling Pathway of Diprotin A in Vascular Permeability

Diprotin A's effect on vascular permeability is primarily mediated through its inhibition of DPP-IV and the subsequent stabilization of SDF-1 α . The increased levels of active SDF-1 α lead to the activation of its receptor, CXCR4, on endothelial cells. This triggers a downstream signaling cascade involving the activation of Src kinase, which in turn phosphorylates VE-cadherin at tyrosine residues. The phosphorylation of VE-cadherin disrupts adherens junctions between endothelial cells, leading to increased vascular permeability.^{[1][4][5]}



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Diprotin A signaling pathway in vascular permeability.

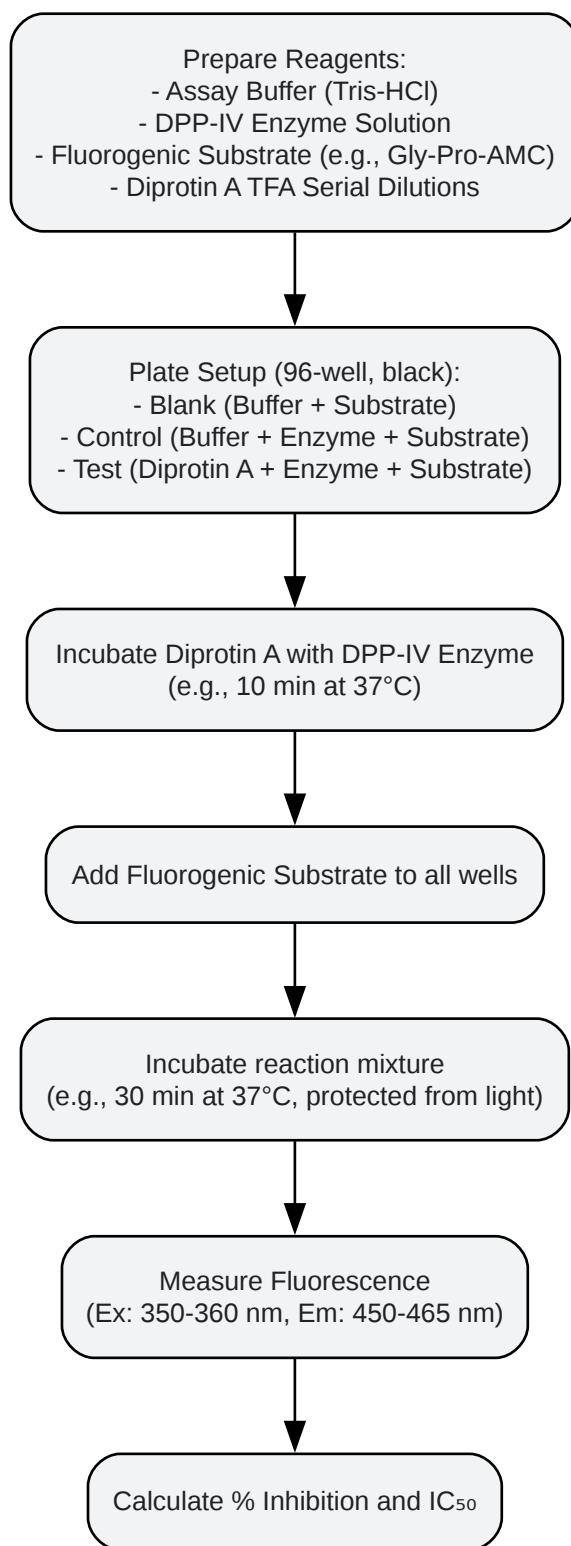
Experimental Protocols

This section provides detailed methodologies for key experiments involving **Diprotin A TFA**.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature for determining the inhibitory activity of Diprotin A on DPP-IV.^{[13][14][15][16][17]}

Workflow:



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Workflow for in vitro DPP-IV inhibition assay.

Materials:

- DPP-IV enzyme (human recombinant)
- Fluorogenic DPP-IV substrate (e.g., H-Gly-Pro-AMC)
- **Diprotin A TFA**
- Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA^[17]
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Diprotin A TFA** in water or assay buffer. Perform serial dilutions to obtain a range of concentrations for testing.
 - Dilute the DPP-IV enzyme to the desired working concentration in cold assay buffer.
 - Prepare the DPP-IV substrate solution in the assay buffer.
- Assay Protocol:
 - In a 96-well plate, add the following to the respective wells:
 - Blank wells: Assay buffer.
 - Control wells (100% activity): Assay buffer or solvent used for Diprotin A.
 - Test wells: Diluted Diprotin A solutions.
 - Add the diluted DPP-IV enzyme solution to all wells except the blank wells.
 - Incubate the plate at 37°C for 10 minutes.

- Initiate the reaction by adding the DPP-IV substrate solution to all wells.
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Data Analysis:
 - Measure the fluorescence intensity with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[\[17\]](#)
 - Subtract the fluorescence of the blank wells from all other wells.
 - Calculate the percent inhibition for each concentration of Diprotin A using the following formula: % Inhibition = $[1 - (\text{Fluorescence of Test Well} / \text{Fluorescence of Control Well})] \times 100$
 - Plot the percent inhibition against the logarithm of the Diprotin A concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes a modified Miles assay to assess changes in vascular permeability in mice following treatment with Diprotin A.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Workflow:



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Workflow for in vivo vascular permeability assay.

Materials:

- **Diprotin A TFA**
- Evans Blue dye

- Sterile PBS
- Formamide
- Anesthetic
- Mice (e.g., C57BL/6)

Procedure:

- Animal Treatment:
 - Administer **Diprotin A TFA** to mice via the desired route (e.g., intraperitoneal injection at a dose of 70 µg/kg, twice daily for 7 days).[\[12\]](#)
- Dye Injection:
 - Prepare a sterile 0.5% solution of Evans Blue dye in PBS.
 - Anesthetize the mice.
 - Inject the Evans Blue solution intravenously via the tail vein.
- Dye Circulation and Tissue Collection:
 - Allow the dye to circulate for a defined period (e.g., 30 minutes).
 - Euthanize the mice and perform cardiac perfusion with PBS to flush out the intravascular dye.
 - Dissect the tissues of interest.
- Dye Extraction and Quantification:
 - Weigh the dissected tissues.
 - Incubate the tissues in formamide (e.g., at 55°C for 24-48 hours) to extract the Evans Blue dye.[\[21\]](#)

- Centrifuge the samples to pellet tissue debris.
- Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.
- Calculate the amount of extravasated dye per gram of tissue using a standard curve of Evans Blue in formamide.

Western Blot for VE-Cadherin Phosphorylation

This protocol outlines the steps to detect the phosphorylation of VE-cadherin in endothelial cells treated with Diprotin A.^{[23][24][25][26][27]}

Workflow:



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Workflow for Western blot of VE-cadherin phosphorylation.

Materials:

- Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
- **Diprotin A TFA**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-VE-cadherin (specific to a tyrosine site, e.g., Tyr731), anti-total-VE-cadherin
- HRP-conjugated secondary antibody
- SDS-PAGE gels and running buffer

- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- ECL substrate

Procedure:

- Cell Culture and Treatment:
 - Culture endothelial cells to confluence.
 - Treat the cells with **Diprotin A TFA** at the desired concentration and for the appropriate time (e.g., 100 μ M for 30 minutes).[\[12\]](#)
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation.
 - Determine the protein concentration of the supernatant.
- SDS-PAGE and Western Blotting:
 - Denature protein samples by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (anti-phospho-VE-cadherin) overnight at 4°C.
 - Wash the membrane with TBST.

- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Signal Detection and Analysis:
 - Detect the signal using an ECL substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total VE-cadherin for normalization.
 - Quantify the band intensities to determine the change in VE-cadherin phosphorylation relative to the total VE-cadherin levels.

Conclusion

Diprotin A TFA is a valuable research tool for investigating the roles of DPP-IV and its substrates in various biological processes. Its ability to modulate the SDF-1 α /CXCR4 signaling axis makes it particularly relevant for studies on vascular biology, inflammation, and stem cell trafficking. This guide provides a comprehensive resource for researchers, offering a starting point for sourcing the compound and designing experiments to explore its multifaceted effects. As with any experimental work, it is crucial to optimize protocols for specific cell types, animal models, and research questions.

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